molecular formula C20H23BrN4 B13684994 4-Bromo-5-methyl-3-((4-(methyl(1-methylpyrrolidin-3-yl)amino)phenyl)ethynyl)pyridin-2-amine

4-Bromo-5-methyl-3-((4-(methyl(1-methylpyrrolidin-3-yl)amino)phenyl)ethynyl)pyridin-2-amine

Cat. No.: B13684994
M. Wt: 399.3 g/mol
InChI Key: WEHRJISRVXHIAB-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-3-((4-(methyl(1-methylpyrrolidin-3-yl)amino)phenyl)ethynyl)pyridin-2-amine is a complex organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a bromine atom, a methyl group, and a pyrrolidine moiety attached to a phenyl ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-3-((4-(methyl(1-methylpyrrolidin-3-yl)amino)phenyl)ethynyl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is the bromination of 5-methyl-3-((4-(methyl(1-methylpyrrolidin-3-yl)amino)phenyl)ethynyl)pyridin-2-amine using bromine or a brominating agent under controlled conditions . The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts to facilitate the bromination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methyl-3-((4-(methyl(1-methylpyrrolidin-3-yl)amino)phenyl)ethynyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Bromo-5-methyl-3-((4-(methyl(1-methylpyrrolidin-3-yl)amino)phenyl)ethynyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-3-((4-(methyl(1-methylpyrrolidin-3-yl)amino)phenyl)ethynyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

    4-Bromo-3-nitrotoluene: Shares the bromine and aromatic ring but differs in functional groups.

    5-Methyl-3-((4-(methylamino)phenyl)ethynyl)pyridin-2-amine: Similar structure but lacks the pyrrolidine moiety.

Uniqueness: 4-Bromo-5-methyl-3-((4-(methyl(1-methylpyrrolidin-3-yl)amino)phenyl)ethynyl)pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H23BrN4

Molecular Weight

399.3 g/mol

IUPAC Name

4-bromo-5-methyl-3-[2-[4-[methyl-(1-methylpyrrolidin-3-yl)amino]phenyl]ethynyl]pyridin-2-amine

InChI

InChI=1S/C20H23BrN4/c1-14-12-23-20(22)18(19(14)21)9-6-15-4-7-16(8-5-15)25(3)17-10-11-24(2)13-17/h4-5,7-8,12,17H,10-11,13H2,1-3H3,(H2,22,23)

InChI Key

WEHRJISRVXHIAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1Br)C#CC2=CC=C(C=C2)N(C)C3CCN(C3)C)N

Origin of Product

United States

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